5-(Dimethylamino)amylamine HCl CAS 3209-46-9 properties
5-(Dimethylamino)amylamine HCl CAS 3209-46-9 properties
Technical Monograph: 5-(Dimethylamino)amylamine HCl (CAS 3209-46-9)
Executive Summary 5-(Dimethylamino)amylamine (also known as N,N-Dimethyl-1,5-pentanediamine) is a specialized asymmetric diamine linker used critically in medicinal chemistry and chemical biology. Characterized by a five-carbon aliphatic chain terminating in a primary amine on one end and a tertiary dimethylamine on the other, it serves as a versatile building block for introducing physicochemical diversity into drug candidates. Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) linker design, where the tertiary amine moiety modulates solubility and pKa, while the primary amine facilitates conjugation.
Chemical Identity & Physicochemical Profile
Clarification on CAS Registry:
-
CAS 3209-46-9 refers to the Free Base form.
-
The Hydrochloride Salt (typically Dihydrochloride,
) is the stable solid form preferred for storage and handling.
Table 1: Chemical Specifications
| Property | Free Base | Dihydrochloride Salt (Inferred) |
| CAS Number | 3209-46-9 | N/A (Often cited as 3209-46-9 HCl) |
| IUPAC Name | ||
| Molecular Formula | ||
| Molecular Weight | 130.23 g/mol | 203.15 g/mol |
| Appearance | Colorless to pale yellow liquid | White crystalline solid |
| Boiling Point | 179–180°C (at 760 mmHg) | N/A (Decomposes/Melts) |
| Solubility | Organic solvents (DCM, MeOH) | Water, Methanol, DMSO |
| pKa (Calc.) | ~10.2 (Primary), ~9.5 (Tertiary) | N/A |
| Hygroscopicity | Moderate | High (Store Desiccated) |
Synthesis & Manufacturing Protocol
The synthesis of asymmetric diamines requires precise control to prevent the formation of symmetrical byproducts (e.g., bis-dimethylamino derivatives). The most robust laboratory-scale protocol utilizes the Nitrile Reduction Strategy , which guarantees asymmetry.
Experimental Workflow
Step 1: Nucleophilic Substitution (Precursor Synthesis)
-
Reagents: 5-Chlorovaleronitrile, Dimethylamine (40% aq. or solution in THF), Potassium Carbonate (
). -
Protocol:
-
Dissolve 5-chlorovaleronitrile (1.0 eq) in acetonitrile.
-
Add milled anhydrous
(1.5 eq) and Dimethylamine (2.0 eq). -
Reflux at 60°C for 12 hours under inert atmosphere (
). -
Workup: Filter solids, concentrate filtrate, and distill under reduced pressure to yield 5-(dimethylamino)valeronitrile .
-
Step 2: Reductive Amination (Primary Amine Formation)
-
Reagents: Lithium Aluminum Hydride (
) or /Raney Nickel. -
Protocol (Lab Scale -
):-
Suspend
(2.5 eq) in dry THF at 0°C. -
Dropwise add 5-(dimethylamino)valeronitrile (dissolved in THF).
-
Allow to warm to room temperature, then reflux for 4 hours.
-
Quench: Fieser workup (
, 15% NaOH, ). -
Isolation: Dry organic layer over
, filter, and concentrate to obtain the Free Base .
-
Step 3: Salt Formation (Stabilization)
-
Protocol:
-
Dissolve the crude free base in anhydrous diethyl ether or 1,4-dioxane.
-
Cool to 0°C.
-
Bubble dry HCl gas or add 4M HCl in dioxane dropwise until pH < 2.
-
Collect the white precipitate via filtration under Argon (hygroscopic).
-
Visualization: Synthesis Pathway
Caption: Figure 1: Step-wise synthesis via nitrile reduction ensures high regioselectivity for the asymmetric diamine.
Applications in Drug Discovery
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the stability of the ternary complex (Target-PROTAC-E3 Ligase).[]
-
Chain Length: The 5-carbon pentyl chain provides a specific spatial separation (~6–8 Å) often required to span deep binding pockets without inducing steric clash.
-
Solubility Modulation: The terminal dimethylamine group, when protonated at physiological pH, introduces a positive charge. This increases the hydrophilicity of otherwise lipophilic PROTAC molecules, improving oral bioavailability.
Pharmacophore Implementation
The 5-(dimethylamino)pentyl moiety acts as a "solubilizing tail" in lead optimization.
-
Mechanism: The tertiary amine (
) forms ionic interactions (salt bridges) with Aspartate or Glutamate residues in the solvent-exposed regions of a protein binding pocket. -
Case Use: This motif is structurally analogous to the side chain of Chlorpromazine and other CNS-active agents, facilitating blood-brain barrier (BBB) penetration via organic cation transporters.
Visualization: Pharmacophoric Interaction
Caption: Figure 2: Mechanistic role of the dimethylamino tail in establishing salt bridges with anionic receptor residues.
Handling, Safety, and Stability
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity: Category 4 (Harmful if swallowed).[2]
Storage Protocols:
-
Hygroscopicity: The HCl salt is extremely hygroscopic. It must be stored under an inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Stability: Stable at -20°C for >2 years if kept dry. Aqueous solutions should be prepared fresh, as free base oxidation can occur over time.
-
Disposal: Neutralize with dilute sodium bicarbonate before disposal into organic waste streams. Do not release into drains due to aquatic toxicity of aliphatic amines.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3465925, 5-(Dimethylamino)amylamine. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312.[3] (Contextual grounding for linker chain length).
- BenchChem.Synthesis and Purification of Dimethylamine Hydrochloride Derivatives.
